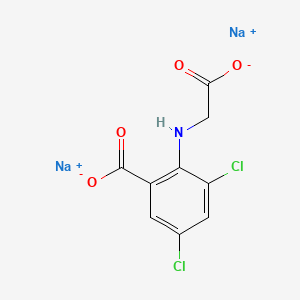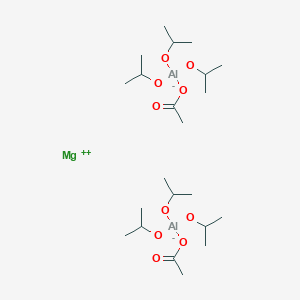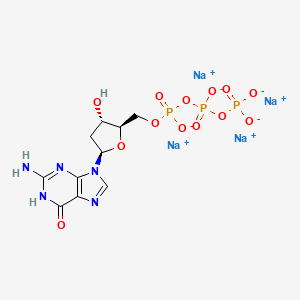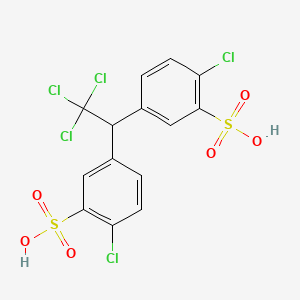
Benzenesulfonic acid, 3,3'-(2,2,2-trichloroethylidene)bis(6-chloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenesulfonic acid, 3,3’-(2,2,2-trichloroethylidene)bis(6-chloro-) is a complex organosulfur compound. It is characterized by the presence of sulfonic acid groups attached to a benzene ring, with additional chlorine and trichloroethylidene substituents. This compound is notable for its strong acidic properties and its role in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 3,3’-(2,2,2-trichloroethylidene)bis(6-chloro-) typically involves the sulfonation of benzene derivatives using concentrated sulfuric acid. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the proper attachment of sulfonic acid groups to the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
Benzenesulfonic acid, 3,3’-(2,2,2-trichloroethylidene)bis(6-chloro-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of sulfonamide compounds.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as ammonia or amines for substitution reactions.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, sulfonamides, and substituted benzene compounds.
科学的研究の応用
Benzenesulfonic acid, 3,3’-(2,2,2-trichloroethylidene)bis(6-chloro-) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in esterification and alkylation reactions.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to modify amino acid residues.
Industry: The compound is used in the production of dyes, detergents, and other industrial chemicals.
作用機序
The mechanism of action of Benzenesulfonic acid, 3,3’-(2,2,2-trichloroethylidene)bis(6-chloro-) involves its strong acidic properties, which allow it to act as a proton donor in various chemical reactions. The molecular targets and pathways involved include:
Enzyme inhibition: The compound can inhibit enzymes by modifying their active sites.
Protein interactions: It can interact with proteins, altering their structure and function.
類似化合物との比較
Similar Compounds
Benzenesulfonic acid: The simplest aromatic sulfonic acid, used in similar applications but lacks the additional chlorine and trichloroethylidene substituents.
p-Toluenesulfonic acid: Another aromatic sulfonic acid with a methyl group, commonly used as a catalyst in organic synthesis.
Sulfanilic acid: An aromatic sulfonic acid with an amino group, used in the production of dyes and as a reagent in analytical chemistry.
Uniqueness
Benzenesulfonic acid, 3,3’-(2,2,2-trichloroethylidene)bis(6-chloro-) is unique due to its additional chlorine and trichloroethylidene substituents, which enhance its reactivity and make it suitable for specialized applications in research and industry.
特性
CAS番号 |
102627-45-2 |
|---|---|
分子式 |
C14H9Cl5O6S2 |
分子量 |
514.6 g/mol |
IUPAC名 |
2-chloro-5-[2,2,2-trichloro-1-(4-chloro-3-sulfophenyl)ethyl]benzenesulfonic acid |
InChI |
InChI=1S/C14H9Cl5O6S2/c15-9-3-1-7(5-11(9)26(20,21)22)13(14(17,18)19)8-2-4-10(16)12(6-8)27(23,24)25/h1-6,13H,(H,20,21,22)(H,23,24,25) |
InChIキー |
SDUKYWIQGWMSBT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(C2=CC(=C(C=C2)Cl)S(=O)(=O)O)C(Cl)(Cl)Cl)S(=O)(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


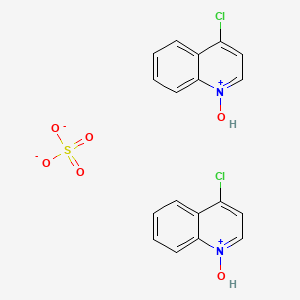
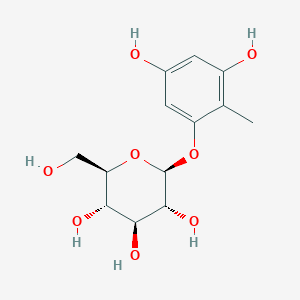
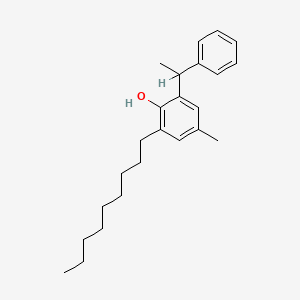
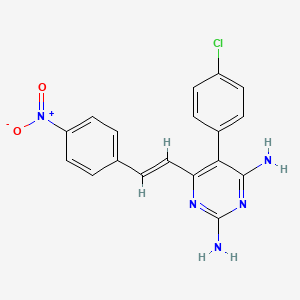

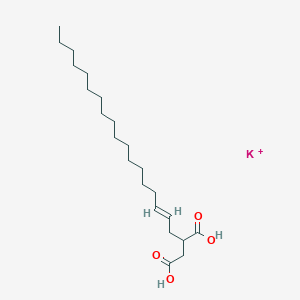
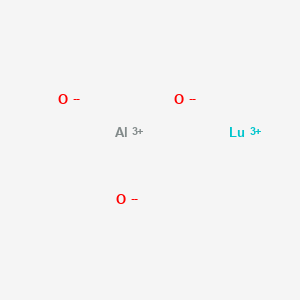


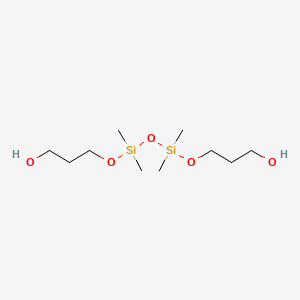
![1,4-Dihydroxy-2-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone](/img/structure/B12668216.png)
